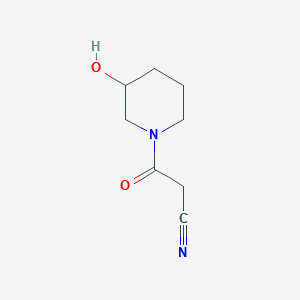

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile

Overview

Description

“3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A solution of 0.121 mole KCN and 0.099 mole 3-piperidinol was added to a suspension of 0.102 mole4-methylcyclohexanone in NaHSO3 .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

- Reductive Amination of Nitriles: An innovative approach towards synthesizing 5-hydroxypiperidone-derived N,N-acetals and N-alkylated 5-hydroxypiperidinone using enantioselective biocatalysis has been explored. This method involves cyanohydrin formation mediated by (S)-hydroxynitrile lyase, followed by hydrogenation to achieve the desired products through reductive amination of the nitrile group (Vink et al., 2003).

Applications in Natural Product Synthesis

- Synthesis of Bioactive Compounds: The 3-hydroxypiperidine scaffold is identified as a privileged structure found in many bioactive compounds and natural products. Research has summarized various synthesis strategies for natural products containing this motif, highlighting its significance in medicinal chemistry (Wijdeven et al., 2010).

Enzymatic Approaches for Compound Development

- Bioreductive Production of (R)-N-Boc-3-hydroxypiperidine: The use of a carbonyl reductase from Kluyveromyces marxianus ATCC 748 has been demonstrated for the efficient production of (R)-N-Boc-3-hydroxypiperidine, a compound of interest for its potential application in pharmaceuticals. This process showcases the utility of enzymatic methods for producing high-value chemical entities with high enantiopurity and yield (Chen et al., 2017).

Medicinal Chemistry and Drug Design

- Development of GSK-3β Inhibitors: A novel series of 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives, including compounds with the 3-oxopropanenitrile moiety, has been synthesized and evaluated as inhibitors of glycogen synthase kinase-3β (GSK-3β). This research contributes to the identification of potential therapeutics for neurodegenerative diseases, showcasing the chemical moiety's role in drug discovery (Andreev et al., 2019).

Mechanism of Action

While the specific mechanism of action for “3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile” is not mentioned in the search results, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating their potential biological activity .

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on cell membranes, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the levels of specific proteins, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within cells, influencing cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, influencing its localization and accumulation within specific cellular compartments . Additionally, binding proteins can sequester this compound, modulating its availability and activity within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as gene expression and energy metabolism .

Properties

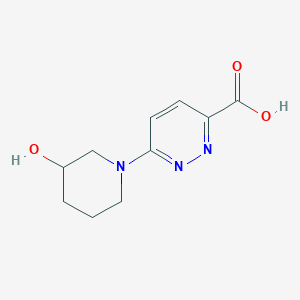

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPULZPYTHAGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)

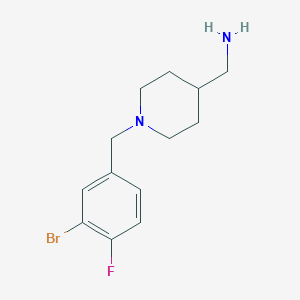

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)

![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)

![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)